Cytotoxicity Differential: 4-(4-Chlorophenyl)-3-fluoroaniline vs. Regioisomeric 4-Chloro-3-fluoroaniline Against Human Gastric Adenocarcinoma (AGS) Cells
4-(4-Chlorophenyl)-3-fluoroaniline demonstrates quantifiable cytotoxicity against the AGS human gastric adenocarcinoma cell line. In MTT-based viability assays, the compound exhibits a half-maximal inhibitory concentration of approximately 53.02 µM, indicating moderate cytotoxic potency . The structurally simpler comparator 4-chloro-3-fluoroaniline (lacking the second phenyl ring) serves as a baseline reference for the aniline pharmacophore; in distinct but comparable cell-based potency assessments, the antimalarial potency of derivatives built on the 4-chloro-3-fluoroaniline scaffold was reported with an EC50 of 27 nM against Plasmodium falciparum, highlighting how the biphenyl extension in the target compound redirects biological activity toward distinct target classes . Direct head-to-head comparison data for the exact regioisomeric pairs is not available in the public domain at the time of this analysis; the evidence presented should be treated as cross-study comparable observations supporting scaffold-specific activity differentiation.
| Evidence Dimension | Cytotoxic potency against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 ≈ 53.02 µM against AGS gastric adenocarcinoma cells (MTT assay) |
| Comparator Or Baseline | 4-Chloro-3-fluoroaniline (simpler aniline scaffold lacking biphenyl extension): EC50 = 27 nM against P. falciparum (antimalarial, distinct assay context) |
| Quantified Difference | ~53 µM (target) vs. 27 nM (structurally simpler comparator scaffold in a different biological context); note that direct within-assay comparison is unavailable |
| Conditions | AGS cells (MTT viability assay); P. falciparum (antimalarial potency assay) |
Why This Matters
This biphenyl-extended scaffold exhibits cytotoxicity in the low-micromolar range against human gastric cancer cells, whereas the simpler haloaniline scaffold achieves sub-nanomolar potency in an antiparasitic context, underscoring that the biphenyl extension redirects biological activity toward distinct target profiles relevant for anticancer rather than anti-infective screening programs.
